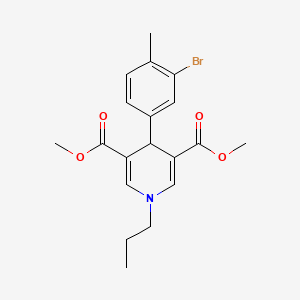
4-(aminosulfonyl)-N-phenylbenzamide
Vue d'ensemble
Description
4-(aminosulfonyl)-N-phenylbenzamide is a chemical compound with the linear formula C12H13N3O4S2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm the product identity and/or purity .
Molecular Structure Analysis
The molecular structure of 4-(aminosulfonyl)-N-phenylbenzamide is characterized by its linear formula C12H13N3O4S2 . Further analysis would require more specific data or computational modeling .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(aminosulfonyl)-N-phenylbenzamide are not fully detailed in the available resources . The compound has a molecular weight of 327.383 .Applications De Recherche Scientifique
Synthesis Processes
- 4-Amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide, a derivative of 4-(aminosulfonyl)-N-phenylbenzamide, was synthesized through acylation and catalytic hydrogenation, demonstrating high yields and efficiency in the process (Mao Duo, 2000).
- Another synthesis of 4-Amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide] phenylbenzamide used hydrogenation and esterification, achieving an 86% yield, indicating the practical viability of these methods (Feng Bai-cheng, 2009).
Characterization and Properties
- N-substituted Sulfanilamide derivatives, including 4-amino-N-phenylbenzenesulfonamide, were synthesized and characterized, offering insights into their thermal properties and antimicrobial potential (M. Lahtinen et al., 2014).
- The structure of glibenclamide, containing an aminosulfonyl group, was analyzed in both solution and solid states, contributing to our understanding of its chemical behavior (D. Sanz et al., 2012).
Antimicrobial and Anticancer Studies
- A study synthesized derivatives of 4-(aminosulfonyl)-N-phenylbenzamide and evaluated their antibacterial properties, with some showing significant minimum inhibitory concentration values (P. Ravichandiran et al., 2015).
- The cytotoxic activities of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety against various cancer cell lines were investigated, revealing potent cytotoxic activity in most compounds (P. Ravichandiran et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
N-phenyl-4-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c14-19(17,18)12-8-6-10(7-9-12)13(16)15-11-4-2-1-3-5-11/h1-9H,(H,15,16)(H2,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZUWKOTLVTOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(methoxymethyl)-7-methyl-3-[2-(trifluoromethyl)phenyl]pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3504824.png)
![N-1,3-benzothiazol-2-yl-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3504825.png)
![4-methoxyphenyl 3-[(dimethylamino)sulfonyl]benzoate](/img/structure/B3504835.png)
![2-({4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B3504837.png)
![2-methyl-N-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3504838.png)
![N-benzyl-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3504842.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B3504846.png)

![2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4,5-difluorobenzamide](/img/structure/B3504859.png)
![2-(3,4-diethoxybenzyl)-5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazole](/img/structure/B3504877.png)
![2-(3,4-diethoxybenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-tetrazole](/img/structure/B3504888.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide](/img/structure/B3504897.png)
![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3504905.png)
![N-(2,4-dichlorobenzyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3504907.png)